Methyl 3-Morpholinecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

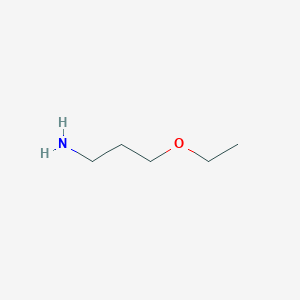

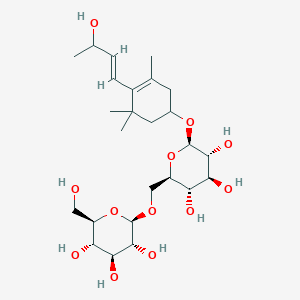

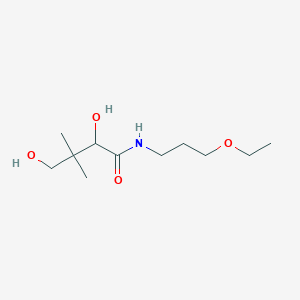

“Methyl 3-Morpholinecarboxylate” is a chemical compound with the molecular formula C6H11NO3 . It has an average mass of 145.156 Da and a monoisotopic mass of 145.073898 Da .

Synthesis Analysis

The synthesis of morpholines, including “Methyl 3-Morpholinecarboxylate”, has been a subject of significant attention due to its widespread availability in natural products and biologically relevant compounds . Recent advances in the synthesis of morpholines and their carbonyl-containing analogs have been made from 1,2-amino alcohols, aziridines, epoxides, and related compounds .

Molecular Structure Analysis

The molecular structure of “Methyl 3-Morpholinecarboxylate” is characterized by its molecular formula C6H11NO3 . Further details about its structure can be found in the referenced link .

Chemical Reactions Analysis

Morpholines, including “Methyl 3-Morpholinecarboxylate”, are frequently found in biologically active molecules and pharmaceuticals . They are commonly synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Physical And Chemical Properties Analysis

“Methyl 3-Morpholinecarboxylate” has a density of 1.1±0.1 g/cm3, a boiling point of 202.2±30.0 °C at 760 mmHg, and a vapor pressure of 0.3±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 43.8±3.0 kJ/mol and a flash point of 76.1±24.6 °C .

Wissenschaftliche Forschungsanwendungen

Application in Polymer Science

- Specific Scientific Field : Polymer Science

- Summary of the Application : The compound is used in the study of the effect of tacticity on the surface physicochemical properties of Poly Methyl Methacrylate (PMMA) .

- Methods of Application or Experimental Procedures : The determination of the surface free energy of polymers is generally carried out by inverse gas chromatography (IGC) at infinite dilution. The dispersive, polar and surface acid-base properties of PMMA at different tacticities were obtained via IGC technique .

- Results or Outcomes : The results showed non-linear variations of atactic, isotactic, and syndiotactic PMMAs with three maxima characterizing the three transition temperatures of PMMAs. The obtained values of the enthalpic and entropic Lewis’s acid-base parameters showed that the basicity of the atactic PMMA was about four times larger than its acidity .

Synthesis of Morpholines

- Specific Scientific Field : Organic Chemistry

- Summary of the Application : Methyl 3-Morpholinecarboxylate is used in the synthesis of morpholines, which are frequently found in biologically active molecules and pharmaceuticals .

- Methods of Application or Experimental Procedures : The synthesis of morpholines from simple amino diols is achieved by intramolecular Mitsunobu reaction and Cs2CO3-mediated cyclization . Another method involves the use of vinyl sulfonium salts .

- Results or Outcomes : These methods have been used to synthesize various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs .

Synthesis of Heterocyclic Compounds

- Specific Scientific Field : Heterocyclic Chemistry

- Summary of the Application : Methyl 3-Morpholinecarboxylate is used in the synthesis of heterocyclic compounds . These compounds are frequently found in natural products and biologically relevant molecules .

- Methods of Application or Experimental Procedures : The synthesis of these compounds from simple amino alcohols is achieved by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .

- Results or Outcomes : This method has been used to synthesize various heterocyclic compounds in good to excellent yields .

Eigenschaften

IUPAC Name |

methyl morpholine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-9-6(8)5-4-10-3-2-7-5/h5,7H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYXIRKYWOEDRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70391073 |

Source

|

| Record name | Methyl 3-Morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-Morpholinecarboxylate | |

CAS RN |

126264-49-1 |

Source

|

| Record name | Methyl 3-Morpholinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70391073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 126264-49-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,3R)-2-Ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B153912.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)

![pyrido[4,3-c]pyridazin-5(6H)-one](/img/structure/B153928.png)

![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)

![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)